

Introduction: Unveiling a Key Scaffold in Modern Medicinal Chemistry

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Compound of Interest

Compound Name: *2-Chloro-7-methoxy-4-(trifluoromethyl)quinoline*

CAS No.: 852062-05-6

Cat. No.: B2697611

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In the landscape of drug discovery and development, the quinoline core stands as a "privileged scaffold," a foundational structure from which a multitude of therapeutic agents have been derived. This bicyclic heterocycle, consisting of a benzene ring fused to a pyridine ring, is central to numerous compounds with a broad spectrum of biological activities, including anticancer, antimalarial, anti-inflammatory, and antimicrobial properties.[1][2][3]

This guide focuses on a particularly valuable derivative: **2-Chloro-7-methoxy-4-(trifluoromethyl)quinoline**. Its unique trifunctional substitution pattern makes it a highly versatile and sought-after intermediate for synthesizing complex bioactive molecules. The presence of a trifluoromethyl group can enhance metabolic stability and binding affinity, the methoxy group modulates electronic properties and solubility, and the strategically placed chlorine atom at the 2-position serves as a reactive handle for introducing further molecular diversity through nucleophilic substitution reactions.[1][2]

This document serves as a technical resource for researchers, medicinal chemists, and drug development professionals, providing in-depth information on the compound's properties, a validated synthesis protocol, its applications, and essential safety guidelines.

Physicochemical and Structural Properties

A precise understanding of a compound's physical and chemical characteristics is fundamental to its application in research and synthesis. The key properties of **2-Chloro-7-methoxy-4-**

(trifluoromethyl)quinoline are summarized below.

Property	Value	Source
CAS Number	852062-05-6	[1]
Molecular Formula	C ₁₁ H ₇ ClF ₃ NO	[1]
Molecular Weight	261.63 g/mol	[1]
MDL Number	MFCD22690274	[1]
Appearance	Solid (Typical)	
Storage	2-8°C, under inert gas	[1]

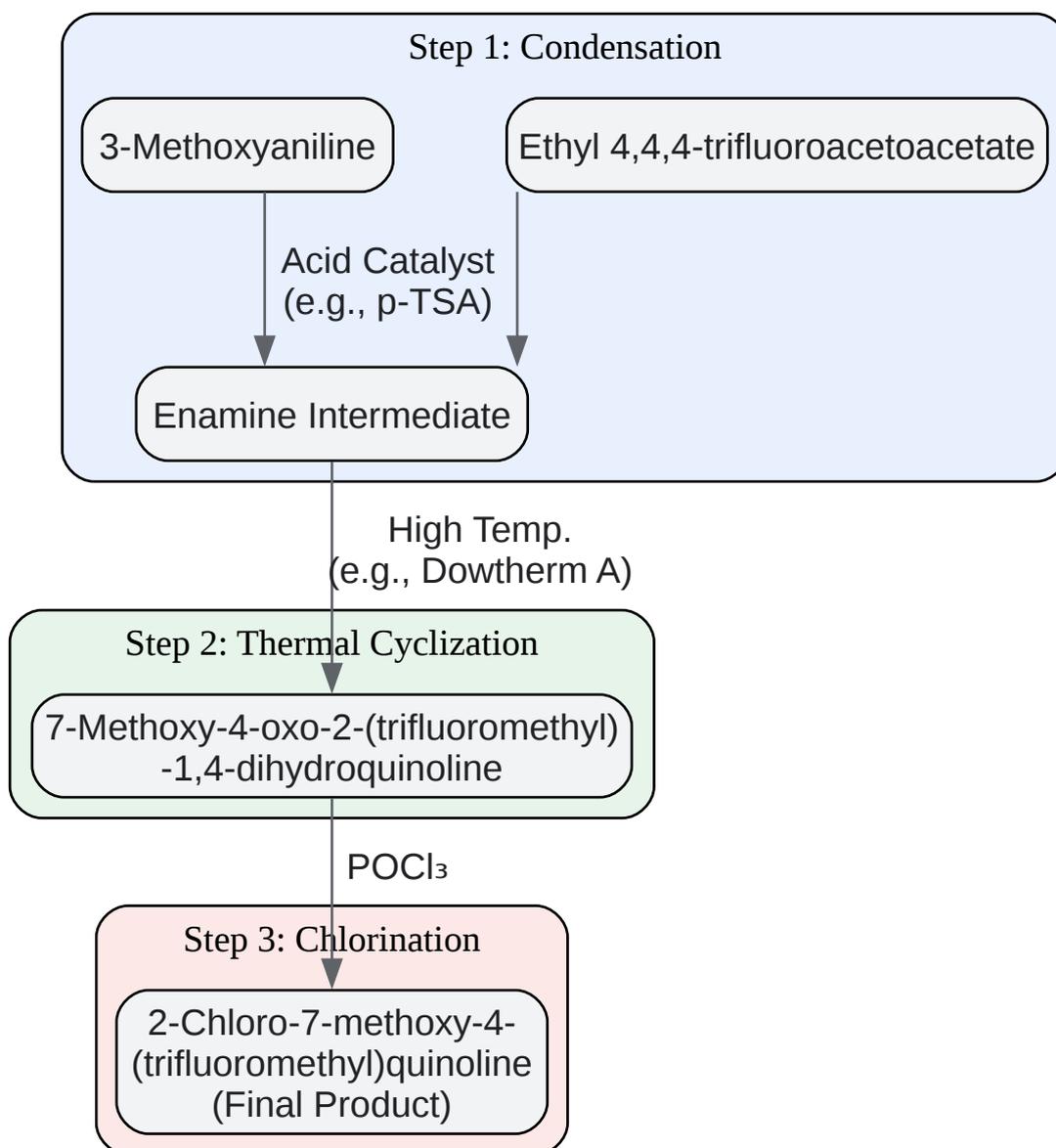
Rational Synthesis Protocol: A Step-by-Step Guide

The synthesis of substituted quinolines often relies on classical cyclization reactions. The following protocol outlines a robust and logical pathway to **2-Chloro-7-methoxy-4-(trifluoromethyl)quinoline**, beginning from commercially available precursors. The causality behind each step is explained to provide a deeper understanding of the reaction mechanism and choices.

Workflow Overview

The synthesis is conceptualized as a three-step process:

- Condensation: Formation of an enamine intermediate from an appropriately substituted aniline and a β -ketoester.
- Cyclization (Gould-Jacobs Reaction): High-temperature ring closure to form the quinolone core.
- Chlorination: Conversion of the 4-hydroxy group to the target 4-chloro functionality.



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Caption: Proposed three-step synthesis of **2-Chloro-7-methoxy-4-(trifluoromethyl)quinoline**.

Detailed Experimental Protocol

Materials:

- 3-Methoxyaniline
- Ethyl 4,4,4-trifluoroacetoacetate

- p-Toluenesulfonic acid (p-TSA) or similar acid catalyst
- High-boiling point solvent (e.g., Dowtherm A, Diphenyl ether)
- Phosphorus oxychloride (POCl_3)
- Toluene, Ethanol, Dichloromethane (DCM)
- Saturated sodium bicarbonate solution
- Anhydrous sodium sulfate or magnesium sulfate

Step 1: Synthesis of Ethyl 3-((3-methoxyphenyl)amino)-4,4,4-trifluorobut-2-enoate (Enamine Intermediate)

- Rationale: This step involves a nucleophilic attack of the aniline nitrogen onto the keto-carbonyl of the β -ketoester, followed by dehydration to form the stable enamine. An acid catalyst is used to protonate the carbonyl oxygen, increasing its electrophilicity.
- Procedure:
 1. To a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, add 3-methoxyaniline (1.0 eq), ethyl 4,4,4-trifluoroacetoacetate (1.05 eq), and a catalytic amount of p-TSA (0.02 eq) in toluene.
 2. Heat the mixture to reflux. Water will be collected in the Dean-Stark trap as the reaction progresses.
 3. Monitor the reaction by Thin Layer Chromatography (TLC) until the starting aniline is consumed.
 4. Cool the reaction mixture to room temperature. Wash with saturated sodium bicarbonate solution, followed by brine.
 5. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude enamine intermediate, which can often be used in the next step without further purification.

Step 2: Synthesis of 7-Methoxy-4-oxo-2-(trifluoromethyl)-1,4-dihydroquinoline

- **Rationale:** This is an intramolecular electrophilic aromatic substitution (the Gould-Jacobs reaction). At high temperatures, the enamine cyclizes, with the aromatic ring attacking the ester carbonyl, followed by the elimination of ethanol to form the heterocyclic quinolone ring system.
- **Procedure:**
 1. Add the crude enamine from Step 1 to a high-boiling point solvent like Dowtherm A in a suitable reaction vessel.
 2. Heat the mixture to a high temperature (typically 240-260 °C) with vigorous stirring.
 3. Maintain this temperature for 30-60 minutes. The reaction progress can be monitored by observing the cessation of ethanol evolution or by TLC analysis of aliquots.
 4. Allow the mixture to cool. The product will often precipitate upon cooling.
 5. Dilute the cooled mixture with hexane or a similar non-polar solvent to facilitate precipitation.
 6. Collect the solid product by filtration, wash with hexane, and dry to obtain the quinolone.

Step 3: Synthesis of **2-Chloro-7-methoxy-4-(trifluoromethyl)quinoline**

- **Rationale:** The 4-quinolone exists in tautomeric equilibrium with its 4-hydroxyquinoline form. The hydroxyl group can be converted to a chloro group, a good leaving group, using a standard chlorinating agent like POCl₃. This is a crucial step for activating the scaffold for subsequent nucleophilic substitution reactions.[4]
- **Procedure:**
 1. In a fume hood, carefully add the quinolone from Step 2 (1.0 eq) to an excess of phosphorus oxychloride (POCl₃, 5-10 eq). A catalytic amount of dimethylformamide (DMF) can be added to facilitate the reaction.

- Heat the mixture to reflux (approx. 110 °C) and maintain for 2-4 hours, monitoring by TLC until the starting material is consumed.
- Cool the reaction mixture to room temperature and then carefully pour it onto crushed ice with vigorous stirring to quench the excess POCl₃.
- Basify the aqueous solution to a pH of 8-9 using a base such as sodium carbonate or ammonium hydroxide.
- Extract the product with a suitable organic solvent like dichloromethane or ethyl acetate (3x).
- Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
- Purify the crude product by column chromatography on silica gel to yield the pure **2-Chloro-7-methoxy-4-(trifluoromethyl)quinoline**.

Applications in Research and Drug Development

This quinoline derivative is not an end-product therapeutic but rather a high-value building block for creating libraries of potential drug candidates.[1] Its structure is primed for derivatization to explore structure-activity relationships (SAR).

- Antimalarial Agents:** The quinoline core is famous for its role in antimalarial drugs like chloroquine.[5][6] The 7-chloro substituent, in particular, is often considered essential for antimalarial activity in 4-aminoquinolines.[7] This scaffold can be used to synthesize novel analogs to combat drug-resistant strains of *Plasmodium falciparum*. [8] The mechanism of many quinoline antimalarials involves interfering with hemoglobin digestion in the parasite's food vacuole, leading to a toxic buildup of heme.[5]
- Anticancer Therapeutics:** Many kinase inhibitors used in oncology, such as bosutinib and cabozantinib, are based on a functionalized quinoline scaffold. The 2-chloro position allows for the introduction of various amine-containing side chains via S_NAr reactions, enabling the synthesis of compounds that can target specific receptors or enzymes, like the epidermal growth factor receptor (EGFR), which is often overexpressed in tumors.

- **Anti-inflammatory and Antimicrobial Research:** The inherent biological activity of the quinoline nucleus makes it a promising starting point for developing novel anti-inflammatory and antimicrobial agents.[1][2][9] Researchers can leverage the 2-chloro position to attach different functional groups and screen the resulting compounds for activity against various bacterial, fungal, or inflammatory targets.

Analytical Methodologies for Quality Control

Ensuring the purity and identity of the synthesized compound is critical. A combination of standard analytical techniques is recommended.

Technique	Purpose	Key Observations
High-Performance Liquid Chromatography (HPLC)	Purity assessment and quantification.	A sharp, single peak at a specific retention time indicates high purity. Can be used with an internal standard for accurate concentration determination. [10]
Gas Chromatography-Mass Spectrometry (GC-MS)	Purity assessment and confirmation of molecular weight.	Provides a retention time for purity and a mass spectrum showing the molecular ion peak (m/z) corresponding to the compound's molecular weight, along with a characteristic fragmentation pattern. [10]
Nuclear Magnetic Resonance (NMR) Spectroscopy (^1H , ^{13}C , ^{19}F)	Unambiguous structural elucidation.	^1H NMR will show characteristic aromatic proton signals. ^{13}C NMR confirms the number of unique carbons. ^{19}F NMR is crucial for confirming the presence and chemical environment of the $-\text{CF}_3$ group. [10]
Infrared (IR) Spectroscopy	Functional group identification.	Shows characteristic absorption bands for C-Cl, C-O (methoxy), C-F, and aromatic C=C and C=N bonds.

Safety, Handling, and Storage

As a halogenated and trifluoromethylated aromatic compound, **2-Chloro-7-methoxy-4-(trifluoromethyl)quinoline** requires careful handling.

- Personal Protective Equipment (PPE): Always handle this compound in a certified chemical fume hood.[\[11\]](#) Wear appropriate PPE, including a lab coat, chemical-resistant gloves (e.g.,

nitrile), and safety glasses or goggles.[12][13]

- Handling Precautions: Avoid inhalation of dust or vapors.[14] Prevent contact with skin and eyes.[12] Do not eat, drink, or smoke in the laboratory area.[15] Wash hands thoroughly after handling.[13]
- First Aid:
 - Skin Contact: Immediately wash the affected area with plenty of soap and water.[14]
 - Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention.[14]
 - Inhalation: Move the person to fresh air. If breathing is difficult, provide oxygen.[14]
 - Ingestion: Wash out the mouth with water and seek immediate medical attention.[14]
- Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, preferably between 2-8°C under an inert atmosphere as recommended.[1][12]
- Disposal: Dispose of waste materials in accordance with local, state, and federal regulations.

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